molecular formula C22H25N3O3S2 B2966033 4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313515-87-6

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2966033
CAS No.: 313515-87-6
M. Wt: 443.58
InChI Key: ODMYJDIRZXMKFR-UHFFFAOYSA-N
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Description

4-(Dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a sulfonamide derivative featuring a benzamide core substituted with a dipropylsulfamoyl group at the para position. The molecule is further functionalized with a 4-phenyl-1,3-thiazol-2-ylamine group, a structural motif commonly associated with bioactive compounds targeting inflammation, cancer, and neurological disorders .

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-14-25(15-4-2)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(16-29-22)17-8-6-5-7-9-17/h5-13,16H,3-4,14-15H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMYJDIRZXMKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction between a phenylboronic acid and the thiazole intermediate.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Dipropylsulfamoyl Group: The final step involves the sulfonation of the benzamide derivative with dipropylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It is used as a probe to study protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors and influencing downstream effects.

Comparison with Similar Compounds

Variations in Sulfamoyl Substituents

Compound Name Sulfamoyl Group Thiazole Substituent Biological Activity/Notes Reference
4-(Dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Dipropyl 4-Phenyl N/A (Target compound)
4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 4-Iodophenyl Enhanced halogen interactions in receptor binding
4-(Dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide Dimethyl 3-Nitrophenyl Electron-withdrawing nitro group may reduce solubility

Key Observations :

  • Dipropyl vs.
  • Thiazole Modifications : Substituting the phenyl group with electron-withdrawing groups (e.g., nitro, iodine) enhances target binding but may compromise metabolic stability .

Anti-Inflammatory Analogs

highlights N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives with substituents on the benzamide ring:

  • 5c (4-Chlorobenzamide) : IC₅₀ = 12.3 µM in carrageenan-induced edema.
  • 5n (3-Trifluoromethylbenzamide) : IC₅₀ = 9.8 µM, attributed to enhanced electron-deficient aromatic interactions .
  • Target Compound : The dipropylsulfamoyl group may reduce inflammation via sulfonamide-mediated COX-2 inhibition, though activity data are pending .

Anticancer Analogs

Triazole-thiazole hybrids () demonstrate antiproliferative effects:

  • 5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid : 40% inhibition of NCI-H522 lung cancer cells .
  • N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide : Active against colon cancer cells .

PET Imaging Analogs

mGluR1 ligands like [18F]FITM and [11C]ITMM () share structural similarities:

  • 4-[18F]Fluoro-N-methyl-N-[4-(pyrimidin-4-yl)-1,3-thiazol-2-yl]benzamide : High brain uptake in PET studies .
  • Target Compound : The dipropylsulfamoyl group could hinder blood-brain barrier penetration compared to smaller fluorinated analogs .

Biological Activity

The compound 4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C18H22N2O2S2
  • Molecular Weight : 366.51 g/mol
  • Structural Representation :
    \text{C}_6\text{H}_5\text{ C O N C 3 text H}_7)(\text{S}(=O)_2-\text{C}_3\text{H}_7)\text{ C}_6\text{H}_4-\text{N}(\text{S})-\text{C}_4\text{H}_4}

Anticancer Properties

Recent studies have highlighted the anticancer properties of similar compounds within the benzamide class. For instance, compounds that target microtubules have shown efficacy against drug-resistant cancer cells. In a study evaluating N-phenyl benzamides, it was found that certain derivatives exhibited significant cytotoxicity in vincristine-resistant nasopharyngeal cancer cells, with IC50 values as low as 22 nM . The mechanism involved cell cycle arrest and induction of apoptosis, suggesting a potential therapeutic role for this compound in overcoming drug resistance.

Study on Drug Resistance

A pivotal study explored the effectiveness of benzamide derivatives against drug-resistant cancer cells. The findings indicated that these compounds could induce significant mitotic spindle defects and cell cycle arrest at the G2/M phase, leading to enhanced apoptosis in resistant cell lines . This suggests that this compound may similarly affect resistant cancer phenotypes.

Comparative Analysis of Related Compounds

Compound NameIC50 (nM)Mechanism of ActionReference
Benzamide A22Microtubule disruption
Benzamide B12Histone deacetylase inhibition
Target CompoundTBDTBDTBD

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